N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of benzo[d]thiazole derivatives.
Preparation Methods
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent such as ethanol or water at elevated temperatures (50-60°C) for a few hours .
Chemical Reactions Analysis
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of the muscarinic 4 (M4) receptor, the compound enhances the receptor’s response to its natural ligand, acetylcholine. This modulation leads to increased receptor activity and subsequent physiological effects . The compound’s interaction with the receptor involves binding to an allosteric site, distinct from the orthosteric site where acetylcholine binds, resulting in a conformational change that enhances receptor function .
Comparison with Similar Compounds
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: This compound also acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor but differs in its chemical structure and specific binding properties.
4-methylbenzo[d]thiazol-2-amine: This compound is a precursor in the synthesis of various benzo[d]thiazole derivatives and has been studied for its biological activities.
Benzo[d]thiazole-2-thiol: Known for its antimicrobial and antifungal properties, this compound is structurally similar but has different functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZCIOXZASSUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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